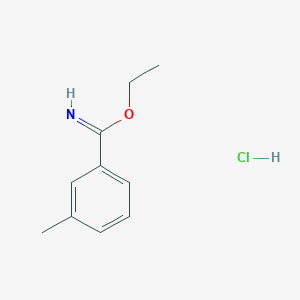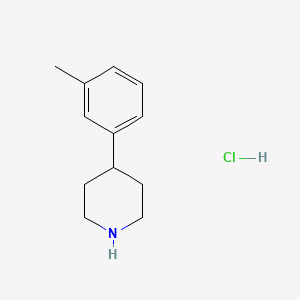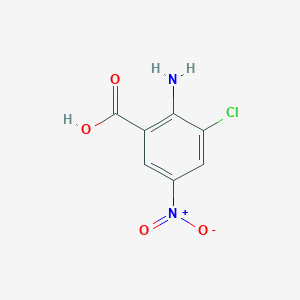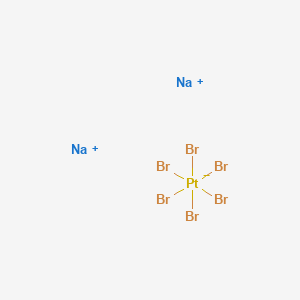
Disodium hexabromoplatinate
説明
Disodium hexabromoplatinate is a chemical compound with the formula
Na2PtBr6
. It is known for its distinctive crystalline structure and is often used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly notable for its role in catalysis and material science.準備方法
Synthetic Routes and Reaction Conditions: Disodium hexabromoplatinate can be synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide. The reaction typically occurs in an aqueous solution, where platinum is dissolved in a mixture of hydrobromic acid and sodium bromide, followed by the addition of bromine. The reaction conditions usually involve controlled temperatures and stirring to ensure complete dissolution and reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled environments. The process includes the purification of platinum, precise measurement of reactants, and stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also be reduced to form lower oxidation state platinum compounds.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, oxygen, and other halogens.
Reducing Agents: Hydrogen, hydrazine, and other reducing agents.
Substitution Reagents: Ligands such as ammonia, phosphines, and other coordinating molecules.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum compounds.
Reduction Products: Lower oxidation state platinum compounds.
Substitution Products: Complexes with different ligands replacing bromine atoms.
科学的研究の応用
Disodium hexabromoplatinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Employed in biochemical assays and studies involving platinum-based compounds.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of advanced materials, including conductive and catalytic materials.
作用機序
The mechanism by which disodium hexabromoplatinate exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and other cellular components. The platinum center in the compound can form coordination complexes with various biological molecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes.
類似化合物との比較
Disodium hexachloroplatinate: Similar in structure but contains chlorine instead of bromine.
Disodium hexaiodoplatinate: Contains iodine instead of bromine.
Disodium hexafluoroplatinate: Contains fluorine instead of bromine.
Uniqueness: Disodium hexabromoplatinate is unique due to its specific bromine ligands, which confer distinct chemical properties compared to its chlorine, iodine, and fluorine counterparts. These properties include different reactivity patterns, solubility, and stability, making it suitable for specific applications where other halogenated platinum compounds may not be as effective.
特性
IUPAC Name |
disodium;hexabromoplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKZIKSQSDBBI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6Na2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192524 | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-13-9 | |
| Record name | Disodium hexabromoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium hexabromoplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


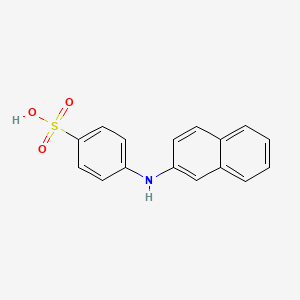
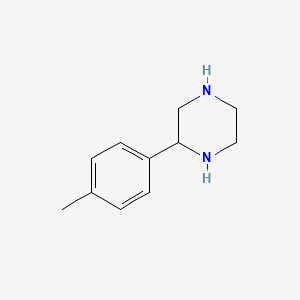
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
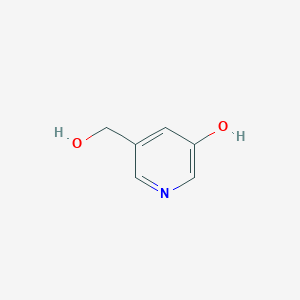
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
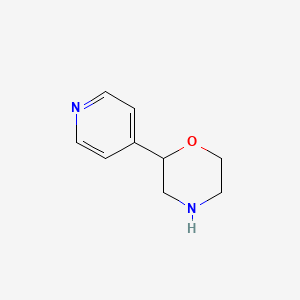

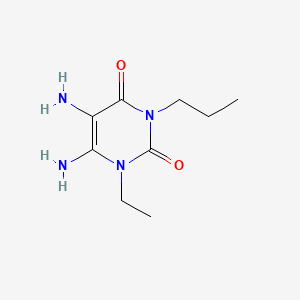
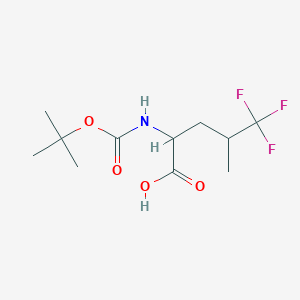
![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)
